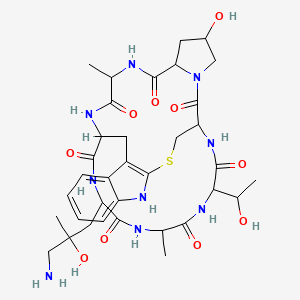

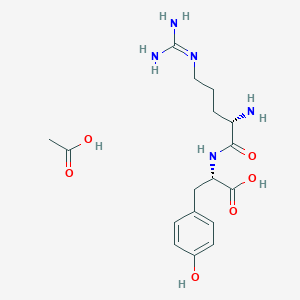

((R)-4-Hydroxy-4-methyl-Orn7)-Phalloidin

Übersicht

Beschreibung

(R)-4-Hydroxy-4-methyl-Orn7)-Phalloidin, also known as (R)-Phalloidin, is a naturally occurring toxin derived from the Amanita phalloides mushroom. It is a small, cyclic peptide composed of seven amino acids and is a potent inhibitor of actin polymerization. It has been studied extensively for its biochemical, physiological, and pharmacological properties, and its potential use in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

(R)-Phalloidin has a variety of scientific research applications. It has been used to study the structure and function of actin filaments, to investigate the effects of actin polymerization on cell motility, and to study the effects of actin-binding proteins on cell morphology. Additionally, (R)-Phalloidin has been used to study the effects of actin-binding drugs on cell motility, as well as the effects of actin-binding proteins on cell signaling pathways.

Wirkmechanismus

Target of Action

Delta-Aminophalloin, also known as BRN 5225193 or (®-4-Hydroxy-4-methyl-Orn7)-Phalloidin, primarily targets the delta opioid receptors (DOR) in the nervous system . These receptors are part of the opioid receptor family and play a crucial role in pain modulation, mood regulation, and immune response .

Mode of Action

Delta-Aminophalloin interacts with its primary targets, the delta opioid receptors, by binding to these receptors and activating them . This interaction triggers a series of cellular responses that lead to the compound’s therapeutic effects. The specific mechanisms of this interaction are still under investigation, but it is known that the activation of DOR can lead to various physiological changes, such as pain relief and mood elevation .

Biochemical Pathways

The activation of DOR by Delta-Aminophalloin affects several biochemical pathways. One of the key pathways influenced is the AMPK/mTOR/ULK1 signaling pathway, which is involved in autophagy, a process that helps maintain cellular homeostasis . By activating this pathway, Delta-Aminophalloin can enhance neuronal autophagy, which is believed to improve neuronal survival and exert neuroprotective effects against conditions like ischemia .

Pharmacokinetics

The pharmacokinetics of a drug molecule is crucial in drug discovery and chemical safety assessment . The oral administration is the most popular route for drug molecules, and the body starts to process the four aspects of a drug: absorption, distribution, metabolism, and elimination

Result of Action

The activation of DOR by Delta-Aminophalloin leads to several molecular and cellular effects. One of the key effects is the enhancement of neuronal autophagy, which is believed to improve neuronal survival and exert neuroprotective effects against conditions like ischemia . This suggests that Delta-Aminophalloin could potentially be used as a therapeutic agent for neuroprotective purposes.

Action Environment

The action, efficacy, and stability of Delta-Aminophalloin can be influenced by various environmental factors. For instance, the pharmacological reversal of serious or intolerable side effects from vasodilator stress is an important safety and comfort measure for patients experiencing such effects . .

Vorteile Und Einschränkungen Für Laborexperimente

The use of (R)-Phalloidin in laboratory experiments has several advantages and limitations. One of the advantages is that it is a potent inhibitor of actin polymerization, allowing for the study of actin-binding proteins and their effects on cell motility and signaling pathways. Additionally, (R)-Phalloidin can be synthesized using several methods, allowing for the production of large quantities of the peptide. However, (R)-Phalloidin is also limited by its toxicity, as it can be toxic to cells at high concentrations.

Zukünftige Richtungen

The potential of (R)-Phalloidin for use in laboratory experiments is vast and there are numerous avenues for future research. One potential future direction is the development of novel methods for synthesizing (R)-Phalloidin, such as the use of enzymes or chemical reactions. Additionally, further research could be conducted on the mechanism of action of (R)-Phalloidin, particularly its effects on actin-binding proteins and their effects on cell motility and signaling pathways. Finally, future research could be conducted on the use of (R)-Phalloidin in drug development, such as the development of drugs that target actin-binding proteins.

Synthesemethoden

(R)-Phalloidin can be synthesized using several methods, including solid-phase peptide synthesis (SPPS), chemical synthesis, and recombinant expression. SPPS is the most commonly used method for synthesizing (R)-Phalloidin and involves the stepwise assembly of the peptide on a solid support. The chemical synthesis method involves the use of chemical reactions to assemble the peptide, while the recombinant expression method involves the expression of the peptide in a recombinant system.

Eigenschaften

IUPAC Name |

28-(3-amino-2-hydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H49N9O10S/c1-15-27(47)39-22-10-20-19-7-5-6-8-21(19)42-33(20)55-13-24(34(53)44-12-18(46)9-25(44)31(51)38-15)41-32(52)26(17(3)45)43-28(48)16(2)37-30(50)23(40-29(22)49)11-35(4,54)14-36/h5-8,15-18,22-26,42,45-46,54H,9-14,36H2,1-4H3,(H,37,50)(H,38,51)(H,39,47)(H,40,49)(H,41,52)(H,43,48) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPGOXRWUARKTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CN)O)C)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H49N9O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

787.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

delta-Aminophalloin | |

CAS RN |

87876-22-0 | |

| Record name | Phalloidin, 7-(5-amino-4-hydroxy-L-leucine)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087876220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 87876-22-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]amine hydrochloride](/img/structure/B6354714.png)

![1-[(4-Methoxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6354811.png)